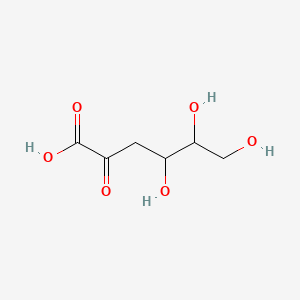
3-Deoxyhex-2-ulosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deoxyhex-2-ulosonic acid is a compound with the molecular formula C₆H₁₀O₆ It is a type of deoxy sugar acid, which means it is derived from a hexose sugar by the removal of a hydroxyl group and the addition of a carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxyhex-2-ulosonic acid can be achieved through several methods. One common approach involves the reaction of 2-O-benzyl-D-arabinose with oxaloacetic acid in the presence of nickel ions at a pH of 11.5 in a sodium tetraborate solution. This reaction yields a mixture of D-gluco- and D-manno-isomers, which can be separated and further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of carbohydrate substrates. For example, D-mannose can be used as a starting material. The process involves elongation of the sugar carbon chain, installation of an α-keto ester function, and cyclization to yield the desired pyranose isomer .
Analyse Des Réactions Chimiques
Types of Reactions
3-Deoxyhex-2-ulosonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Deoxyhex-2-ulosonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: The compound plays a role in various biological systems, including bacterial lipopolysaccharides and capsular polysaccharides.
Industry: The compound is used in the production of carbohydrate-based vaccines and other biotechnological applications.
Mécanisme D'action
The mechanism of action of 3-Deoxyhex-2-ulosonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or a substrate in various biochemical reactions. Its effects are mediated through its ability to participate in glycosylation reactions and other metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Dehydro-3-deoxy-D-galactonate
- 2-Dehydro-3-deoxy-D-gluconate
- 2-Dehydro-3-deoxy-L-galactonate
- 2-Keto-3-deoxy-D-gluconate
- 2-Keto-3-deoxy-L-galactonate
Uniqueness
3-Deoxyhex-2-ulosonic acid is unique due to its specific structure and properties. Unlike other similar compounds, it has a distinct arrangement of functional groups that confer unique reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
4,5,6-trihydroxy-2-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAMZTWLKIDIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864781 |
Source


|
| Record name | 3-Deoxyhex-2-ulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158647-63-3 |
Source


|
| Record name | 3-Deoxyhex-2-ulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13884446.png)
![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)


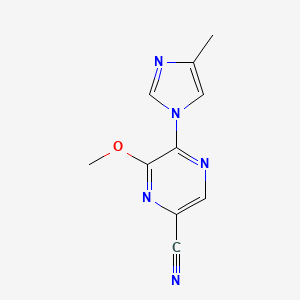


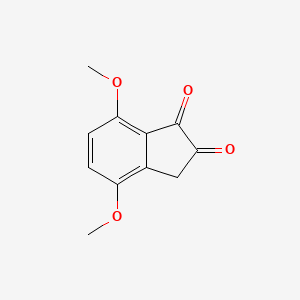

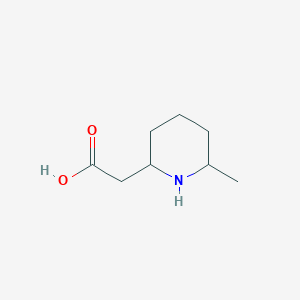
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
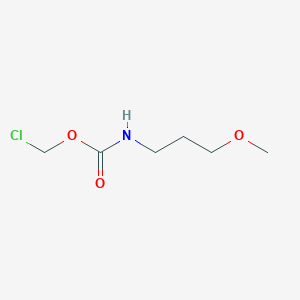
![3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine](/img/structure/B13884529.png)

